

Application Notes and Protocols: ATP Bioluminescence Assay for Measuring Cell Viability

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Compound of Interest

Compound Name: *Adenosine triphosphate disodium hydrate*

Cat. No.: B1233522

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The ATP (adenosine triphosphate) bioluminescence assay is a rapid, sensitive, and reliable method for quantifying the number of viable cells in a sample.^{[1][2]} The principle of this assay is based on the fact that ATP is a key indicator of metabolically active cells and is rapidly degraded upon cell death.^{[1][3]} In the presence of magnesium, the firefly luciferase enzyme catalyzes the oxidation of D-luciferin, a reaction that requires ATP and produces light (bioluminescence).^{[4][5]} The emitted light is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.^{[1][6]} This application note provides a detailed protocol for using the ATP bioluminescence assay to measure cell viability in response to various treatments.

Principle of the Assay

The assay relies on the luciferin-luciferase reaction:

- ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + Light ($\lambda_{\text{max}} = 560$ nm)

The intensity of the emitted light is measured using a luminometer and is expressed in Relative Light Units (RLU).^[5] This "add-mix-measure" format is homogeneous, requiring no cell washing or medium removal, making it ideal for high-throughput screening (HTS).^{[2][6]}

Data Presentation

Quantitative data from the ATP bioluminescence assay can be summarized in tables for clear comparison and analysis.

Table 1: Example ATP Standard Curve Data

ATP Concentration (μ M)	Replicate 1 (RLU)	Replicate 2 (RLU)	Replicate 3 (RLU)	Average RLU	Standard Deviation
10	1,502,345	1,510,876	1,505,678	1,506,299.7	4,309.8
1	152,456	151,987	153,012	152,485.0	513.2
0.1	15,876	16,023	15,954	15,951.0	73.6
0.01	1,602	1,598	1,610	1,603.3	6.1
0.001	165	170	168	167.7	2.5
0 (Blank)	55	58	56	56.3	1.5

Table 2: Example Cell Viability Data with a Test Compound

Compound Conc. (μ M)	Average RLU	% Viability (Normalized to Control)
0 (Vehicle Control)	1,250,450	100%
0.1	1,187,928	95%
1	950,342	76%
10	437,658	35%
100	125,045	10%

Experimental Protocols

This section provides a detailed methodology for performing the ATP bioluminescence assay.

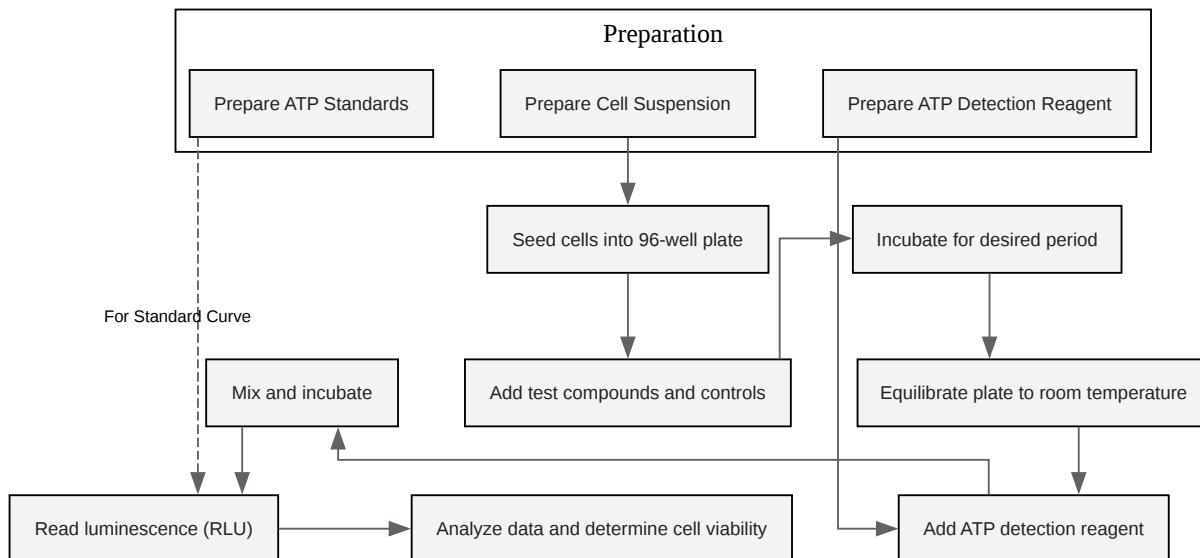
Materials and Reagents

- White, opaque-walled 96-well or 384-well microplates suitable for luminescence measurements[3][7]
- Cultured cells (adherent or suspension)
- Cell culture medium
- Test compounds and vehicle controls
- ATP bioluminescence assay kit (containing ATP detection reagent, buffer, and luciferase/luciferin substrate)
- Recombinant ATP standard
- Multichannel pipette
- Luminometer or a microplate reader with luminescence detection capabilities[8]

Reagent Preparation

- ATP Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions. Typically, this involves reconstituting a lyophilized substrate with a buffer.[3]
- ATP Standard Curve: Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in cell culture medium or PBS. A typical concentration range is from 10 μ M to 1 nM.[8]

Experimental Workflow Diagram

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Caption: Experimental workflow for the ATP bioluminescence cell viability assay.

Detailed Protocol

For Adherent Cells:

- Seed cells in a white, opaque-walled 96-well plate at a desired density (e.g., 1×10^4 cells/well in 100 μ L of medium) and incubate overnight to allow for cell attachment.
- Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.[3]
- Add a volume of ATP detection reagent equal to the volume of the cell culture medium in each well (e.g., 100 μ L).[3]

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
- Measure the luminescence using a luminometer.

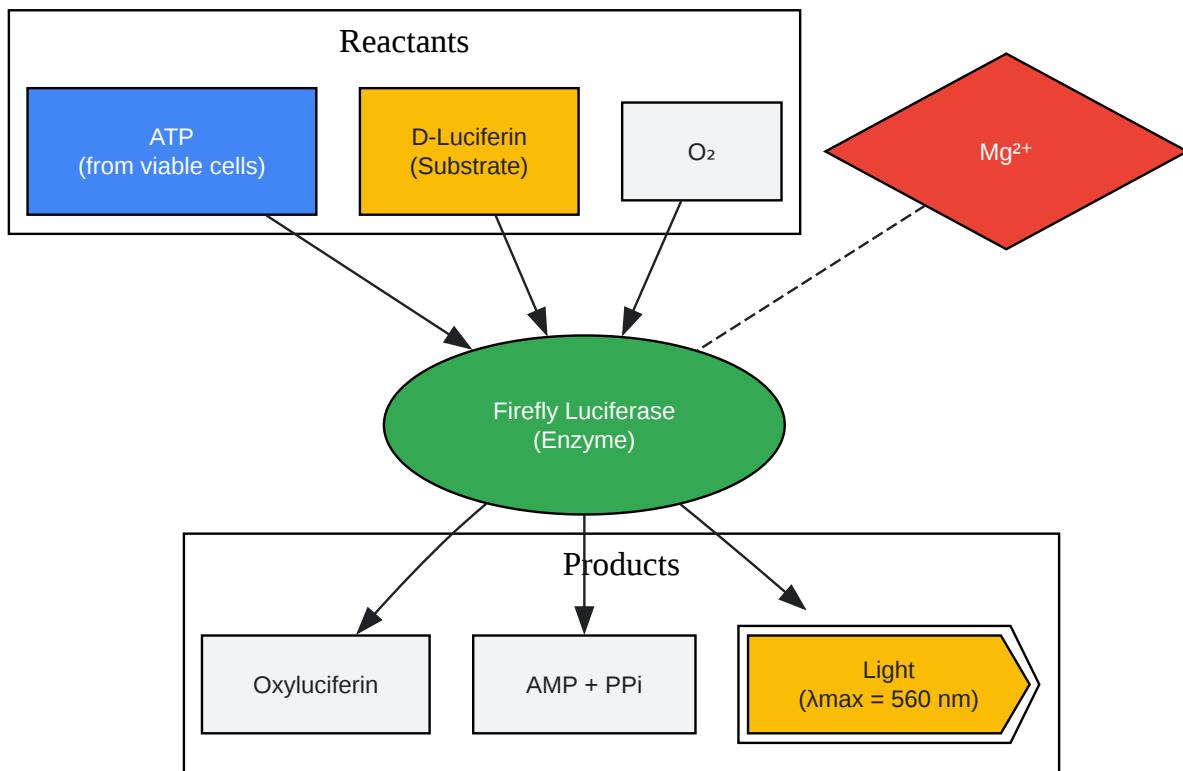
For Suspension Cells:

- Add 100 μ L of cell suspension at the desired density (e.g., 1×10^4 cells/well) directly into the wells of a white, opaque-walled 96-well plate.
- Add the test compounds and vehicle controls to the appropriate wells.
- Incubate the plate for the desired exposure time.
- Follow steps 4-8 from the adherent cell protocol.

ATP Standard Curve Protocol

- In a separate set of wells on the same plate, add 100 μ L of each ATP standard dilution.
- Add 100 μ L of the ATP detection reagent to each standard well.
- Mix and incubate as described above.
- Measure the luminescence.

Signaling Pathway Diagram



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Caption: The luciferin-luciferase bioluminescent reaction pathway.

Data Analysis

- Background Subtraction: Subtract the average RLU value of the no-cell control wells (medium only) from all other readings.
- Standard Curve: Plot the background-subtracted RLU values for the ATP standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value, which should be ≥ 0.99 for a good fit.^[7]
- Determine ATP Concentration in Samples: Use the standard curve equation to calculate the ATP concentration in the experimental samples from their RLU values.

- Calculate Cell Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells:
 - % Viability = (RLU of treated cells / RLU of control cells) x 100

Troubleshooting

Issue	Possible Cause	Recommendation
Low signal	Low cell number or viability	Increase cell seeding density.
Inactive reagent	Prepare fresh ATP detection reagent. [8]	
ATP degradation	Minimize time between cell lysis and measurement. [9]	
High background	ATP contamination in reagents or labware	Use ATP-free water and sterile consumables. [10]
Luminescence from phenol red in medium	Use phenol red-free medium if possible.	
High variability	Inconsistent cell numbers	Ensure even cell distribution when seeding.
Pipetting errors	Use calibrated pipettes and proper technique. [9]	
Signal instability	Reagent kinetics	Ensure a consistent incubation time before reading. [11]

Conclusion

The ATP bioluminescence assay is a highly sensitive, robust, and high-throughput compatible method for assessing cell viability.[\[2\]](#) By following this detailed protocol, researchers can obtain reliable and reproducible data for applications in drug discovery, cytotoxicity studies, and cell proliferation assays.

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